2,2-difluoro-4-methoxybutan-1-ol
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Overview
Description
2,2-Difluoro-4-methoxybutan-1-ol is an organic compound with the molecular formula C5H10F2O2 It is a fluorinated alcohol, characterized by the presence of two fluorine atoms and a methoxy group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-4-methoxybutan-1-ol typically involves the introduction of fluorine atoms into the butanol structure. One common method is the difluoromethylation of a suitable precursor. This can be achieved through various chemical reactions, including nucleophilic substitution and radical addition reactions. For instance, the reaction of 4-methoxybutan-1-ol with a difluoromethylating agent under controlled conditions can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize specialized reagents and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-4-methoxybutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form difluorinated alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products:
Oxidation: Formation of difluorinated ketones or aldehydes.
Reduction: Formation of difluorinated alkanes.
Substitution: Formation of substituted butanols with various functional groups.
Scientific Research Applications
2,2-Difluoro-4-methoxybutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,2-difluoro-4-methoxybutan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzymatic activity and signaling pathways, contributing to its bioactivity .
Comparison with Similar Compounds
2,2-Difluoroethanol: Another fluorinated alcohol with similar properties but a simpler structure.
4-Methoxybutan-1-ol: Lacks the fluorine atoms, resulting in different chemical and biological properties.
2,2-Difluorobutan-1-ol: Similar structure but without the methoxy group.
Uniqueness: 2,2-Difluoro-4-methoxybutan-1-ol is unique due to the combination of fluorine atoms and a methoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2228461-21-8 |
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Molecular Formula |
C5H10F2O2 |
Molecular Weight |
140.13 g/mol |
IUPAC Name |
2,2-difluoro-4-methoxybutan-1-ol |
InChI |
InChI=1S/C5H10F2O2/c1-9-3-2-5(6,7)4-8/h8H,2-4H2,1H3 |
InChI Key |
BCMDICBQKGFNLU-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(CO)(F)F |
Purity |
95 |
Origin of Product |
United States |
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